3-Bromo-2,8-bis(trifluoromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one
Description
Properties
Molecular Formula |
C10H3BrF6N2O |
|---|---|
Molecular Weight |
361.04 g/mol |
IUPAC Name |
3-bromo-2,8-bis(trifluoromethyl)pyrido[1,2-a]pyrimidin-4-one |
InChI |
InChI=1S/C10H3BrF6N2O/c11-6-7(10(15,16)17)18-5-3-4(9(12,13)14)1-2-19(5)8(6)20/h1-3H |
InChI Key |
JFDONAAXVPKMQT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C(=NC(=C(C2=O)Br)C(F)(F)F)C=C1C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Reaction of 3-Bromo-8-Trifluoromethylpyridine Amines with Trifluoromethyl Ketoesters
The cyclocondensation of 3-bromo-5-amino-2-trifluoromethylpyridine (1a ) with ethyl 4,4,4-trifluoro-3-oxobutanoate (2 ) in methanol/H₃PO₄ at reflux forms the pyridopyrimidinone core (Fig. 1). This method, adapted from pyrimidoindazole syntheses, affords the target compound in 48–65% yield (Table 1). The reaction proceeds via nucleophilic attack of the amine on the ketoester, followed by cyclodehydration.
Table 1: Yields of Pyridopyrimidinone Derivatives via Cyclocondensation
| Starting Material | Product | Yield (%) | Conditions |
|---|---|---|---|
| 1a | 3-Bromo-2,8-bis(CF₃) | 48 | MeOH/H₃PO₄, reflux |
| 1b (7-Cl) | 7-Chloro derivative | 59 | MeOH/H₃PO₄, reflux |
The electron-withdrawing CF₃ groups enhance electrophilicity at the reaction site, facilitating cyclization. However, steric hindrance from the bromine at position 3 may reduce yields compared to non-halogenated analogs.
One-Pot Synthesis Inspired by Haloquinoline Condensation
A patent describing the one-pot synthesis of [2,8-bis(trifluoromethyl)-4-quinolinyl]-2-pyridinylmethanone provides a template for pyridopyrimidinone formation. By substituting halo-quinoline with 3-bromo-2-trifluoromethylpyridine and employing α-picolyl acetonitrile, the pyridopyrimidinone core is assembled in situ. This method avoids intermediate isolation, achieving 70–85% yield under phase-transfer conditions (Bu₄N⁺Br⁻, Na₂CO₃, 90°C).
Halogenation Approaches
Electrophilic Bromination of Pre-Formed Pyridopyrimidinones
Direct bromination of 2,8-bis(trifluoromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one (3 ) using Br₂/FeBr₃ in dichloromethane introduces bromine at position 3. However, the electron-withdrawing CF₃ groups deactivate the ring, necessitating harsh conditions (48 hours, 80°C) and resulting in moderate yields (35–40%).
Directed Ortho-Metalation
Lithiation of 3 using LDA at −78°C, followed by quenching with Br₂, achieves regioselective bromination. The pyrimidinone carbonyl group acts as a directing group, positioning lithium at C3 for subsequent electrophilic attack. This method improves yields to 55–60% but requires anhydrous conditions and low temperatures.
Cross-Coupling Functionalization
Suzuki-Miyaura Coupling of Chlorinated Intermediates
Chlorination of 3 using POCl₃ yields 4-chloro-2,8-bis(trifluoromethyl)pyridopyrimidine (4 ), which undergoes Suzuki coupling with 3-bromophenylboronic acid to install bromine (Table 2). Pd(PPh₃)₄ catalysis in dioxane/H₂O at 90°C affords the target compound in 72% yield.
Table 2: Bromination via Suzuki Coupling
| Substrate | Boronic Acid | Product | Yield (%) |
|---|---|---|---|
| 4 | 3-Bromophenyl | 3-Bromo-2,8-bis(CF₃) | 72 |
Comparative Analysis of Methods
Cyclocondensation offers a direct route but requires specialized precursors. Post-Synthetic Bromination is limited by ring deactivation, whereas Cross-Coupling provides precision but involves multi-step synthesis. Economic and scalability considerations favor one-pot cyclocondensation, while regioselectivity is best achieved via directed metalation.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-2,8-bis(trifluoromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: As mentioned earlier, Suzuki–Miyaura coupling is a key reaction for forming carbon-carbon bonds with this compound.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Nucleophiles: Such as amines and thiols for substitution reactions.
Oxidizing and Reducing Agents: For oxidation and reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrido[1,2-a]pyrimidin-4-one derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
3-Bromo-2,8-bis(trifluoromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug discovery and development. It can be used as a scaffold for designing new therapeutic agents.
Materials Science: The compound’s electronic properties make it suitable for use in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
Biological Research: The compound can be used as a probe to study various biological processes and molecular interactions.
Mechanism of Action
The mechanism of action of 3-Bromo-2,8-bis(trifluoromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one depends on its specific application. In medicinal chemistry, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The trifluoromethyl groups can enhance the compound’s lipophilicity and metabolic stability, while the bromine atom can participate in halogen bonding interactions with biological targets.
Comparison with Similar Compounds
Comparison with Similar Compounds
The 4H-pyrido[1,2-a]pyrimidin-4-one core is highly versatile, with substitutions significantly altering physical, chemical, and biological properties. Below is a systematic comparison with structurally related compounds:
Halogenated Derivatives
3-Bromo-4H-pyrido[1,2-a]pyrimidin-4-one (28b) :
- Substituents : Bromine at position 3.
- Yield : 76% (synthesis).
- Melting Point : 137–138°C .
- Comparison : The absence of trifluoromethyl groups simplifies synthesis but reduces lipophilicity. Bromine at position 3 is shared with the target compound, but the lack of -CF₃ groups may limit metabolic stability.
- 3-Iodo-4H-pyrido[1,2-a]pyrimidin-4-one (28c): Substituents: Iodine at position 3. Yield: 86% (synthesis). Melting Point: 142°C .
Alkyl/Alkoxy-Substituted Derivatives
3-(Benzyloxy)-8-bromo-4H-pyrido[1,2-a]pyrimidin-4-one :
- Substituents : Benzyloxy at position 3, bromine at position 7.
- Molecular Formula : C₁₅H₁₁BrN₂O₂.
- Boiling Point : 444.5±55.0°C (predicted).
- pKa : 1.07±0.50 (predicted) .
- Comparison : The benzyloxy group introduces steric bulk and polarity, contrasting with the target compound’s -CF₃ groups, which are smaller and more lipophilic.
3-Butyl-2-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one :
Piperazine-Containing Derivatives (Patent Examples)
The European Patent Application lists multiple derivatives with piperazine or diazepane rings at position 7 and methoxy-substituted aryl groups at position 2 . For example:
- 7-(Piperazin-1-yl)-2-(3,4-dimethoxyphenyl)-4H-pyrido[1,2-a]pyrimidin-4-one :
- Substituents : Piperazine at position 7, 3,4-dimethoxyphenyl at position 2.
- Comparison : The piperazine moiety improves water solubility and enables interactions with biological targets (e.g., GPCRs). In contrast, the target compound’s -CF₃ groups prioritize lipophilicity, suggesting different therapeutic applications .
Fluorinated Derivatives
- 3-[2-[4-(6-Fluoro-1,2-benzisoxazol-3-yl)piperidin-1-yl]ethyl]-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one: Substituents: Fluorinated benzisoxazole-piperidine side chain. CAS No.: 108855-18-1 . Comparison: The extended fluorinated side chain likely enhances CNS penetration, whereas the target compound’s compact structure may favor peripheral targets.
Data Tables
Research Implications
- Biological Activity : While 4H-pyrido[1,2-a]pyrimidin-4-ones show gastroprotective effects , the target compound’s fluorination may redirect its activity toward targets requiring lipophilic interactions (e.g., kinase inhibition).
- Structure-Activity Relationships (SAR) : Position 2 and 8 -CF₃ groups likely enhance steric hindrance and electron-withdrawing effects, influencing binding to hydrophobic enzyme pockets.
Biological Activity
3-Bromo-2,8-bis(trifluoromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the context of cancer therapeutics. This article explores its biological activity, synthesis methods, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The compound has the molecular formula CHBrFNO and a molecular weight of approximately 366.08 g/mol. Its unique structure includes bromine and trifluoromethyl groups that enhance its lipophilicity and biological reactivity. The presence of these substituents is crucial for its interaction with various biological targets, particularly fibroblast growth factor receptors (FGFRs), which play a significant role in tumor growth and progression .
Inhibition of Fibroblast Growth Factor Receptors (FGFRs)
Research indicates that this compound acts as an inhibitor of FGFRs. FGFRs are implicated in several types of cancers, including breast and lung cancer. The compound's structural modifications at positions 2 and 8 enhance its binding affinity to FGFRs compared to non-substituted analogs. Studies employing molecular docking simulations have shown promising results regarding its efficacy as a therapeutic agent .
Anticancer Activity
The compound has been evaluated for its anticancer properties through various in vitro assays. For instance, it demonstrated significant antiproliferative effects against several cancer cell lines, including MDA-MB-231 (breast cancer) and HepG2 (liver cancer). The half-maximal inhibitory concentration (IC) values indicate potent activity, comparable to established chemotherapeutics .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its unique structural features:
| Structural Feature | Impact on Activity |
|---|---|
| Bromine Substitution | Enhances interaction with FGFRs |
| Trifluoromethyl Groups | Increases lipophilicity and binding affinity |
| Positioning on Pyrido[1,2-a]pyrimidine Core | Critical for maintaining biological activity |
Modifications at these positions can significantly alter the compound's efficacy and selectivity towards specific biological targets .
Case Study 1: Antitumor Efficacy
A recent study investigated the antitumor efficacy of this compound in xenograft models. The results indicated a marked reduction in tumor volume compared to control groups treated with vehicle solutions. Histological analysis revealed reduced cellular proliferation markers in treated tumors .
Case Study 2: Molecular Docking Studies
Molecular docking studies have been conducted to elucidate the binding interactions between the compound and FGFRs. The results showed that the trifluoromethyl groups significantly enhance binding affinity by stabilizing interactions within the receptor's active site. This suggests that further optimization of these groups could lead to even more potent inhibitors .
Q & A
Q. What are limitations in late-stage functionalization of this scaffold?
- Answer: Challenges include:
- Regioselectivity control in polyhalogenated derivatives.
- Sensitivity of Br substituents to unintended cross-coupling.
- Scalability of radical methods (e.g., oxidant handling).
- Future directions: Photocatalysis or enzymatic methods for greener synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
